![molecular formula C9H15N3O2 B2506356 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 143703-17-7](/img/structure/B2506356.png)
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 . It has an average mass of 197.234 Da and a monoisotopic mass of 197.116425 Da .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps. The Bucherer-Bergs reaction plays a crucial role in its synthesis, where the first CN-particle performs a high stereodirecting nucleophilic attack on the carbonyl group of piperidine-4-one .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is characterized by a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of sizes 4 and 5 share a single atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include a predicted boiling point of 301.2±52.0 °C and a predicted density of 1.26±0.1 g/cm3 .Scientific Research Applications
- Application : 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been investigated as HIF inhibitors. By blocking HIF activation, they may have therapeutic potential in treating conditions like anemia and ischemic diseases .
Hypoxia-Inducible Factor (HIF) Inhibition
δ Opioid Receptor Agonism
properties
IUPAC Name |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDVMVXXOKKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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